Erap2-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

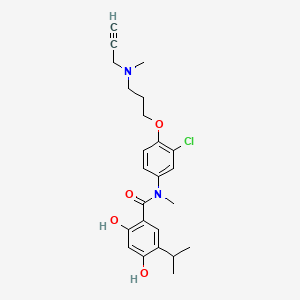

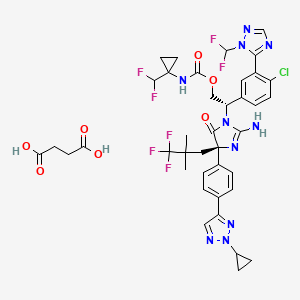

Erap2-IN-1 is a non-competitive inhibitor of endoplasmic reticulum aminopeptidase 2 (ERAP2). This compound specifically inhibits the hydrolytic activity of ERAP2 peptides, making it a valuable tool in scientific research, particularly in the fields of immunology and cancer therapy .

Preparation Methods

The synthesis of Erap2-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

Erap2-IN-1 undergoes various chemical reactions, primarily focusing on its inhibitory activity. The compound inhibits the hydrolysis of Arg-AMC and model peptides with IC50 values of 27 μM and 44 μM, respectively . The major products formed from these reactions are the inhibited peptides, which are crucial for studying the compound’s effects on antigen processing and presentation .

Scientific Research Applications

Erap2-IN-1 has several scientific research applications:

Cancer Therapy: The compound has shown potential in modulating the immunopeptidome of cancer cells, making them more recognizable to the immune system.

Autoimmune Diseases: This compound is being investigated for its role in treating autoimmune diseases by modulating the activity of ERAP2.

Viral Infections: The compound’s ability to influence antigen presentation makes it a candidate for studying viral infections and developing antiviral therapies.

Mechanism of Action

Erap2-IN-1 exerts its effects by inhibiting the hydrolytic activity of ERAP2. This inhibition prevents the trimming of antigenic peptides, which are crucial for their presentation on major histocompatibility complex class I molecules. By modulating this process, this compound can influence immune responses, making it a valuable tool for studying various diseases .

Comparison with Similar Compounds

Erap2-IN-1 is unique due to its specific inhibition of ERAP2. Similar compounds include:

GRWD5769: A first-in-class ERAP1 inhibitor currently in clinical trials.

Phenylsulfamoyl Benzoic Acid: Another ERAP2 inhibitor with a novel mode of action.

These compounds share the common goal of modulating antigen processing but differ in their specific targets and mechanisms of action.

Properties

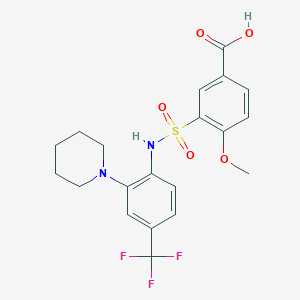

Molecular Formula |

C20H21F3N2O5S |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

4-methoxy-3-[[2-piperidin-1-yl-4-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid |

InChI |

InChI=1S/C20H21F3N2O5S/c1-30-17-8-5-13(19(26)27)11-18(17)31(28,29)24-15-7-6-14(20(21,22)23)12-16(15)25-9-3-2-4-10-25/h5-8,11-12,24H,2-4,9-10H2,1H3,(H,26,27) |

InChI Key |

BGLAMEXMBJAJBI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=C(C=C(C=C2)C(F)(F)F)N3CCCCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tetralithium;[[[(2R,4S,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12393862.png)

![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12393870.png)

![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/structure/B12393898.png)